teprenone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

. This compound is a potassium salt of 4-sulfobenzoic acid, which is a derivative of benzoic acid with a sulfonic acid group attached to the benzene ring. It has a molecular formula of C7H6KO5S and a molecular weight of 241.28 g/mol .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Potassium 4-sulfobenzoic acid can be synthesized through the sulfonation of benzoic acid. The reaction typically involves the use of sulfuric acid or oleum as the sulfonating agent. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the sulfonic acid group at the para position of the benzene ring.

Industrial Production Methods

In industrial settings, the production of potassium 4-sulfobenzoic acid involves the continuous sulfonation of benzoic acid followed by neutralization with potassium hydroxide. The process is optimized to achieve high yields and purity of the final product. The reaction conditions, such as temperature, concentration of reagents, and reaction time, are carefully controlled to ensure the efficient production of the compound.

Analyse Des Réactions Chimiques

Types of Reactions

Potassium 4-sulfobenzoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonamide group.

Substitution: The sulfonic acid group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic aromatic substitution reactions often involve reagents like halogens (chlorine, bromine) or nitrating agents (nitric acid).

Major Products Formed

Oxidation: Formation of sulfone derivatives.

Reduction: Formation of sulfonamide derivatives.

Substitution: Formation of halogenated or nitrated derivatives of potassium 4-sulfobenzoic acid.

Applications De Recherche Scientifique

Gastroprotective Effects

Teprenone has been extensively studied for its gastroprotective properties, particularly in preventing gastrointestinal injuries associated with non-steroidal anti-inflammatory drugs (NSAIDs) and low-dose aspirin.

Clinical Studies

- Prevention of NSAID-Induced Gastrointestinal Injury : A systematic review and meta-analysis revealed that this compound significantly reduces the incidence of gastrointestinal ulcers by approximately 63% in patients taking NSAIDs over a 12-week period. This was corroborated by seven randomized controlled trials (RCTs) which demonstrated a statistically significant reduction in gastrointestinal symptoms compared to control groups .

- Efficacy in Low-Dose Aspirin Users : Another randomized, placebo-controlled study focused on patients requiring low-dose aspirin for cardiovascular protection. The study found that this compound reduced the incidence of gastroduodenal ulcers and improved gastric mucosal health after 12 weeks .

| Study | Population | This compound Dosage | Control | Outcomes |

|---|---|---|---|---|

| Chitapanarux et al. | Aspirin-naïve patients | 50 mg thrice daily | Placebo | Significant reduction in GI ulcers |

| Takeuchi et al. | Patients on low-dose aspirin | 50 mg thrice daily | Famotidine | Better reduction in Modified Lanza Score with famotidine |

Neuroprotective Effects

This compound is also being investigated for its neuroprotective effects, particularly in the context of Alzheimer's disease.

Clinical Findings

- A randomized, double-blind study evaluated this compound's efficacy when combined with donepezil in patients with mild to moderate Alzheimer's disease. The results indicated improvements in cognitive function as measured by the Japanese version of the Alzheimer's Disease Assessment Scale-cognitive subscale (ADAS-J cog) over a 12-month period .

Cancer Treatment Potential

Recent studies have suggested that this compound may have applications in oncology, particularly for ovarian cancer treatment.

Research Insights

- A patent application highlighted the potential of this compound and its derivatives in preparing medications for preventing and treating ovarian cancer. The all-trans isomer of this compound demonstrated higher efficacy compared to its cis counterparts, indicating its promise as a therapeutic agent against this malignancy .

Cellular Protection Mechanisms

This compound has been shown to induce heat shock proteins, which play a critical role in cellular protection under stress conditions. This property is particularly relevant in cryopreservation protocols where this compound can enhance cell viability during freezing processes .

Mécanisme D'action

The mechanism of action of potassium 4-sulfobenzoic acid involves its interaction with specific molecular targets and pathways. The sulfonic acid group can form strong ionic interactions with positively charged sites on proteins and enzymes, affecting their activity and function. Additionally, the compound can participate in redox reactions, influencing cellular oxidative stress and signaling pathways.

Comparaison Avec Des Composés Similaires

Potassium 4-sulfobenzoic acid can be compared with other sulfonated benzoic acid derivatives, such as:

- Sodium 4-sulfobenzoic acid

- Ammonium 4-sulfobenzoic acid

- Lithium 4-sulfobenzoic acid

Uniqueness

The potassium salt form of 4-sulfobenzoic acid offers unique solubility and reactivity properties compared to its sodium, ammonium, and lithium counterparts. These differences can influence its behavior in chemical reactions and its applications in various fields.

Propriétés

Formule moléculaire |

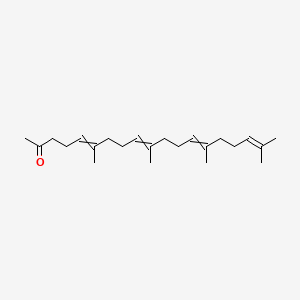

C23H38O |

|---|---|

Poids moléculaire |

330.5 g/mol |

Nom IUPAC |

6,10,14,18-tetramethylnonadeca-5,9,13,17-tetraen-2-one |

InChI |

InChI=1S/C23H38O/c1-19(2)11-7-12-20(3)13-8-14-21(4)15-9-16-22(5)17-10-18-23(6)24/h11,13,15,17H,7-10,12,14,16,18H2,1-6H3 |

Clé InChI |

HUCXKZBETONXFO-UHFFFAOYSA-N |

SMILES canonique |

CC(=CCCC(=CCCC(=CCCC(=CCCC(=O)C)C)C)C)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.